molecular formula C18H20ClNO3 B5730479 N-(3-chloro-4-methylphenyl)-4-isopropoxy-3-methoxybenzamide

N-(3-chloro-4-methylphenyl)-4-isopropoxy-3-methoxybenzamide

Cat. No. B5730479
M. Wt: 333.8 g/mol
InChI Key: UDZQOYTWJMUDBK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-4-isopropoxy-3-methoxybenzamide, also known as CI-977, is a synthetic compound that has been extensively studied for its potential use as an analgesic. This compound belongs to the class of benzamides, which are known to have a wide range of pharmacological activities. CI-977 has been shown to have a unique mechanism of action, which makes it an attractive candidate for further research.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4-isopropoxy-3-methoxybenzamide is unique compared to other analgesics. It acts as a selective agonist of the delta-opioid receptor, which is involved in the modulation of pain. Activation of this receptor leads to a decrease in the release of neurotransmitters involved in pain signaling, resulting in analgesia.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-4-isopropoxy-3-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of substance P, a neuropeptide involved in pain signaling. It also decreases the release of glutamate, an excitatory neurotransmitter involved in pain signaling. N-(3-chloro-4-methylphenyl)-4-isopropoxy-3-methoxybenzamide has also been shown to increase the release of dopamine, a neurotransmitter involved in reward and motivation.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methylphenyl)-4-isopropoxy-3-methoxybenzamide has a number of advantages for use in laboratory experiments. It has a high potency and selectivity for the delta-opioid receptor, which makes it an ideal tool for studying the role of this receptor in pain modulation. However, N-(3-chloro-4-methylphenyl)-4-isopropoxy-3-methoxybenzamide has a short half-life, which makes it difficult to use in long-term studies.

Future Directions

There are a number of future directions for research on N-(3-chloro-4-methylphenyl)-4-isopropoxy-3-methoxybenzamide. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the study of the role of the delta-opioid receptor in other physiological processes, such as mood regulation and addiction. Finally, the use of N-(3-chloro-4-methylphenyl)-4-isopropoxy-3-methoxybenzamide in combination with other analgesics may lead to improved pain management strategies.

Synthesis Methods

N-(3-chloro-4-methylphenyl)-4-isopropoxy-3-methoxybenzamide can be synthesized using a multi-step process. The first step involves the reaction of 3-chloro-4-methylphenol with isopropylamine to form N-(3-chloro-4-methylphenyl)isopropylamine. This intermediate is then reacted with 3-methoxy-4-isopropoxybenzoyl chloride to form N-(3-chloro-4-methylphenyl)-4-isopropoxy-3-methoxybenzamide.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-4-isopropoxy-3-methoxybenzamide has been extensively studied for its potential use as an analgesic. It has been shown to be effective in animal models of pain, including thermal, mechanical, and chemical stimuli. N-(3-chloro-4-methylphenyl)-4-isopropoxy-3-methoxybenzamide has also been shown to have a low potential for addiction and dependence, which makes it an attractive alternative to other analgesics.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-methoxy-4-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-11(2)23-16-8-6-13(9-17(16)22-4)18(21)20-14-7-5-12(3)15(19)10-14/h5-11H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZQOYTWJMUDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC(C)C)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-3-methoxy-4-propan-2-yloxybenzamide

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